3-(4-bromophenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one
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Overview
Description
3-(4-bromophenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenyl group, a methylpiperazinyl ethoxy group, and a chromen-4-one core structure. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide.
Attachment of the Methylpiperazinyl Ethoxy Group: The final step involves the nucleophilic substitution reaction between the chromen-4-one derivative and 2-(4-methylpiperazin-1-yl)ethanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced chromen-4-one derivatives.
Substitution: Formation of substituted chromen-4-one derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for studying protein-ligand interactions.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one: Similar structure with a chlorophenyl group instead of a bromophenyl group.
3-(4-fluorophenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one: Similar structure with a fluorophenyl group instead of a bromophenyl group.
3-(4-methylphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one: Similar structure with a methylphenyl group instead of a bromophenyl group.
Uniqueness
3-(4-bromophenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs.
Properties
IUPAC Name |
3-(4-bromophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O3/c1-24-8-10-25(11-9-24)12-13-27-18-6-7-19-21(14-18)28-15-20(22(19)26)16-2-4-17(23)5-3-16/h2-7,14-15H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBGRDGDAWBYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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